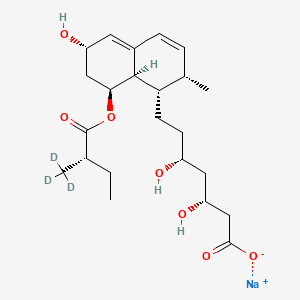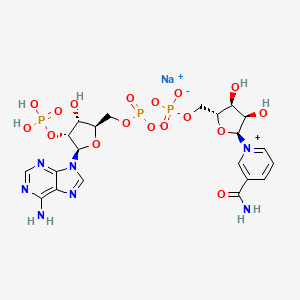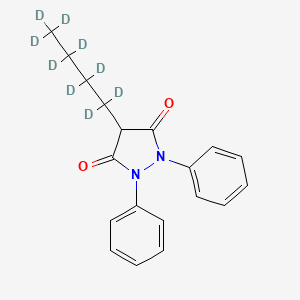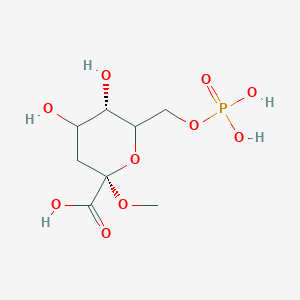
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, also known as this compound, is a useful research compound. Its molecular formula is C25H35N3O6S and its molecular weight is 505.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protein Labeling and Recovery : A study by Mouton et al. (1982) describes the use of a reagent, which includes 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, for covalently attaching biotin to proteins via a cleavable connector arm. This method allows for selective retrieval of labeled compounds from complex mixtures using immobilized avidin, with the compounds being released under conditions that do not denature proteins. This technique has potential applications in protein purification and analysis (Mouton, Pang, Natraj, & Shafer, 1982).
Material Science Applications : Totaro et al. (2017) explored the use of 3-(4-Hydroxyphenyl)propionic acid (a related compound) as an organic modifier in layered double hydroxides. This research indicates potential applications in creating fully biodegradable green materials with high thermal stability and mechanical reinforcement. These materials could be utilized in a wide range of applications due to their multifunctional properties, including potential antibacterial and antioxidant uses (Totaro, Sisti, Celli, Askanian, Hennous, Verney, & Leroux, 2017).
Amino Acid Biosynthesis : Research by Sauer, Erfle, and Mahadevan (1975) on amino acid biosynthesis in mixed rumen cultures demonstrated the use of propionic acid (related to the compound ) for isoleucine biosynthesis. This study provides insights into the metabolic pathways and processes involved in amino acid production, which can be valuable in understanding and engineering biosynthetic pathways (Sauer, Erfle, & Mahadevan, 1975).
Microbial Propionic Acid Production : A study by Gonzalez-Garcia et al. (2017) discusses the microbial production of propionic acid, which is related to the compound of interest. This research offers insights into the metabolic pathways and fermentation processes involved in propionic acid production, with implications for its use in the food, cosmetic, plastics, and pharmaceutical industries (Gonzalez-Garcia, McCubbin, Navone, Stowers, Nielsen, & Marcellin, 2017).
Pharmaceutical Applications : The synthesis and study of derivatives of 3-(3,4-dihydroxyphenyl)-propionic acid for potential pharmaceutical applications were conducted by Mikolasch et al. (2002). They explored the derivatization of this natural compound by laccase-catalyzed N-coupling with aromatic and aliphatic amines, indicating its potential in developing new pharmaceutical compounds (Mikolasch, Hammer, Jonas, Popowski, Stielow, & Schauer, 2002).
Mécanisme D'action
Target of Action
It is known that the compound contains a biotin moiety , which suggests that it may interact with proteins or enzymes that have a high affinity for biotin, such as biotinidase and the biotin transporters.
Mode of Action
The compound is used as a reagent for covalently attaching Biotin to proteins via a cleavable connector arm . This suggests that the compound can form a covalent bond with proteins, possibly through an amide linkage with the amino groups on the protein. The presence of the biotin moiety allows the compound to be recognized and bound by proteins that have a high affinity for biotin.
Pharmacokinetics
The compound’s solubility in methanol suggests that it may be well-absorbed in the body. The presence of the biotin moiety may also influence the compound’s distribution, as biotin is known to be transported into cells via specific transporters.
Action Environment
The compound is hygroscopic and should be stored in a freezer under an inert atmosphere . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as humidity and temperature. The presence of the biotin moiety may also influence the compound’s action in different cellular environments, as the availability of biotin and the expression of biotin transporters can vary between different cell types and under different physiological conditions.
Propriétés
IUPAC Name |
3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O6S/c29-21(7-4-3-6-20-24-19(16-35-20)27-25(33)28-24)26-15-5-1-2-8-23(32)34-18-12-9-17(10-13-18)11-14-22(30)31/h9-10,12-13,19-20,24H,1-8,11,14-16H2,(H,26,29)(H,30,31)(H2,27,28,33)/t19-,20-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTNIMUKQVRCGZ-SKPFHBQLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652474 |
Source


|
| Record name | 3-(4-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]oxy}phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83592-10-3 |
Source


|
| Record name | 3-(4-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]oxy}phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













